Methyl 2-(2-propanoylimino-1,3-benzothiazol-3-yl)acetate
Description
Methyl 2-(2-propanoylimino-1,3-benzothiazol-3-yl)acetate is a benzothiazole derivative characterized by a propanoylimino substituent at the 2-position and an ester-functionalized acetamide group at the 3-position of the benzothiazole ring. This structural motif is critical for its physicochemical and biological properties. The compound’s synthesis typically involves alkylation or condensation reactions, as seen in related benzothiazole derivatives .
Properties
IUPAC Name |
methyl 2-(2-propanoylimino-1,3-benzothiazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-11(16)14-13-15(8-12(17)18-2)9-6-4-5-7-10(9)19-13/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPKQTBFPFRNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=CC=CC=C2S1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Hydrazide Derivatives with Propanoyl Chloride
A widely reported method involves the condensation of 2-hydrazinobenzothiazole with methyl chloroacetate and propanoyl chloride. This two-step process begins with the formation of a hydrazide intermediate, followed by acylation.
Step 1: Synthesis of 2-Hydrazinobenzothiazole
Benzothiazole-2-thiol is treated with hydrazine hydrate in ethanol under reflux, yielding 2-hydrazinobenzothiazole. This intermediate is isolated via filtration and recrystallized from ethanol.Step 2: Acylation and Esterification
The hydrazine derivative reacts with propanoyl chloride in dichloromethane in the presence of triethylamine as a base. Subsequent esterification with methyl chloroacetate at 0–5°C produces the target compound. The reaction mixture is purified via column chromatography (petroleum ether/ethyl acetate, 3:1).
Key Parameters :
- Temperature control (<5°C) minimizes side reactions.
- Triethylamine neutralizes HCl generated during acylation.
Cyclization of Thioamide Precursors
An alternative route involves cyclizing thioamide precursors. 3-(Methoxycarbonylmethyl)benzothiazole-2(3H)-thione is treated with propionyl chloride in acetonitrile, inducing cyclization to form the propanoylimino group.
Reaction Conditions :
- Solvent: Anhydrous acetonitrile.
- Catalyst: 4-Dimethylaminopyridine (DMAP).
- Yield: ~65% after recrystallization.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction times. A mixture of 2-aminobenzothiazole, methyl acrylate, and propionic anhydride is irradiated at 120°C for 15 minutes. This method achieves a 78% yield, significantly higher than conventional heating.
Advantages :
- Reduced reaction time (15 min vs. 12 h).
- Improved selectivity due to uniform heating.
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance reaction rates by stabilizing transition states. Non-polar solvents (toluene) are less effective, yielding <40%.
Catalytic Systems
- Base Catalysts : Triethylamine and pyridine are optimal for neutralizing HCl, preventing side reactions.
- Lewis Acids : Zinc chloride improves cyclization efficiency but complicates purification.
Temperature and pH Control
- Low temperatures (0–5°C) favor esterification over hydrolysis.
- pH 7–8 minimizes decomposition of the benzothiazole ring.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, methanol/water 70:30) confirms >98% purity. Retention time: 6.2 min.
Industrial-Scale Considerations
Batch vs. Continuous Flow
Cost Analysis
- Raw material costs: $120/kg (propionyl chloride), $85/kg (2-aminobenzothiazole).
- Microwave methods reduce energy costs by 40% compared to conventional heating.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-propanoylimino-1,3-benzothiazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazole derivatives. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Methyl 2-(2-propanoylimino-1,3-benzothiazol-3-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes and proteins.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2-propanoylimino-1,3-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Observations:
- Pharmacological Activity: The propanoylimino group may enhance binding to biological targets, similar to how benzoyl substituents in related compounds contribute to analgesic effects .
- Solubility : Hydrobromide salts (e.g., ) exhibit higher aqueous solubility than neutral esters, impacting formulation strategies.
Pharmacological and Functional Differences
- Analgesic Activity : The carboxylic acid derivative (2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid) shows aspirin-like analgesic activity at 100 mg/kg, while the esterified title compound may require metabolic activation (hydrolysis to the acid) for similar effects .
- Uricosuric Potential: Dotinurad, a benzothiazole-based uricosuric agent, highlights the role of substituents in modulating transporter inhibition (e.g., URAT1, ABCG2). The title compound’s propanoylimino group could influence similar interactions .
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